![molecular formula C24H22BF4NO3 B7747677 (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate](/img/structure/B7747677.png)
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromenylidene core, an azanium group, and a tetrafluoroborate counterion. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate typically involves multiple steps, starting with the preparation of the chromenylidene core. This can be achieved through a series of condensation reactions involving 6-ethyl-2-(4-methoxyphenyl)chromen-4-one and appropriate reagents under controlled conditions. The azanium group is introduced via a nucleophilic substitution reaction, followed by the addition of tetrafluoroboric acid to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the chromenylidene core to dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and chromenylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chromenylidene derivatives and azanium salts, such as:
- (E)-[6-ethyl-2-(4-hydroxyphenyl)chromen-4-ylidene]-(4-methoxyphenyl)azanium;tetrafluoroborate
- (E)-[6-methyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate
Uniqueness
What sets (E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate apart is its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(4-hydroxyphenyl)azanium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3.BF4/c1-3-16-4-13-23-21(14-16)22(25-18-7-9-19(26)10-8-18)15-24(28-23)17-5-11-20(27-2)12-6-17;2-1(3,4)5/h4-15,26H,3H2,1-2H3;/q;-1/p+1/b25-22+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSZSJLILIHMO-OSMRDGEFSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BF4NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
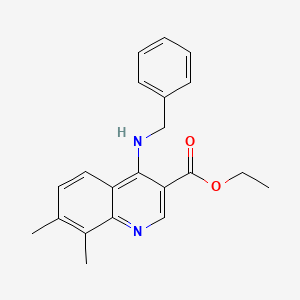
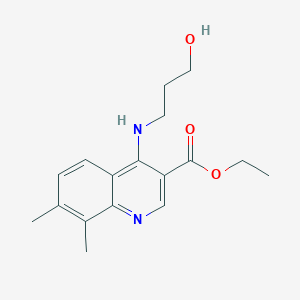
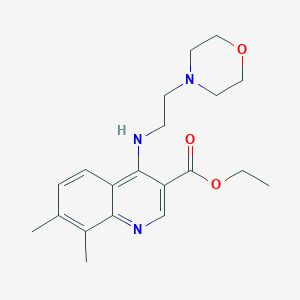
![2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid](/img/structure/B7747618.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7747625.png)
![[3-(2-ethylphenoxy)-4-oxochromen-7-yl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7747628.png)
![2-[3-(2-Ethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B7747631.png)
![(E)-N-butyl-2-cyano-3-[3-ethoxy-4-[2-(2-ethoxyanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B7747632.png)
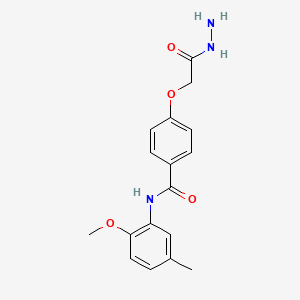
![2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid](/img/structure/B7747641.png)
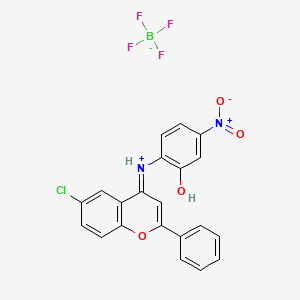
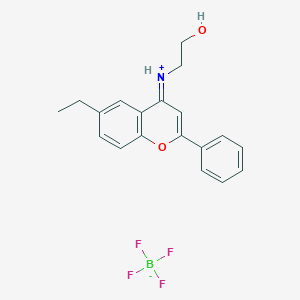
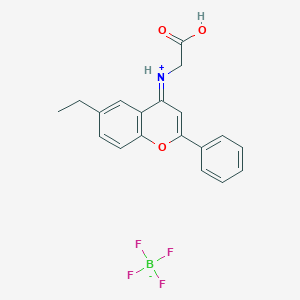
![(E)-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]-(3-hydroxypropyl)azanium;tetrafluoroborate](/img/structure/B7747669.png)
